molecular formula C27H25BO6 B13331220 3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B13331220
M. Wt: 456.3 g/mol
InChI Key: WLKNHGFDIDQEJW-UHFFFAOYSA-N
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Description

3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is notable for its inclusion of a boron-containing dioxaborolane group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves the formation of the spiro structure followed by the introduction of the dioxaborolane group. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a powerful tool for forming carbon-carbon bonds. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is leveraged in applications such as drug delivery, where the compound can bind to therapeutic agents and facilitate their transport to specific targets. The molecular targets and pathways involved depend on the specific application but often include interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-Methoxy-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one apart is its spiro structure, which imparts unique chemical properties and reactivity. This structure allows for the formation of stable complexes and enhances the compound’s utility in applications such as drug delivery and material science.

Properties

Molecular Formula

C27H25BO6

Molecular Weight

456.3 g/mol

IUPAC Name

3'-methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C27H25BO6/c1-25(2)26(3,4)34-28(33-25)16-10-12-20-22(14-16)31-23-15-17(30-5)11-13-21(23)27(20)19-9-7-6-8-18(19)24(29)32-27/h6-15H,1-5H3

InChI Key

WLKNHGFDIDQEJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC)C6=CC=CC=C6C(=O)O4

Origin of Product

United States

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